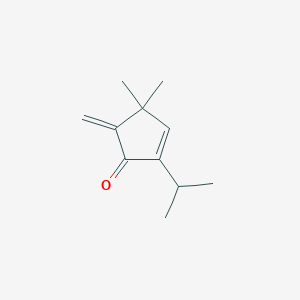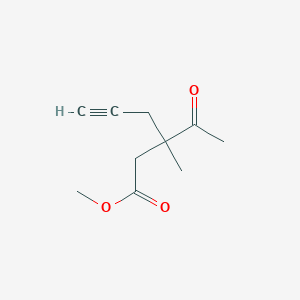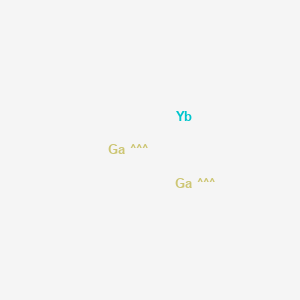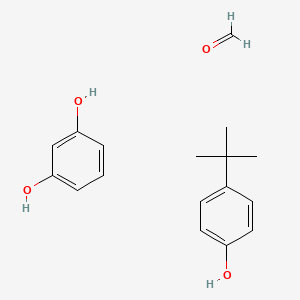
1,1,3-Trichloro-2,2-dimethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H9Cl3O2. It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloro-2,2-dimethoxypropane can be synthesized through the chlorination of 2,2-dimethoxypropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The crude product is then purified through distillation and other separation techniques to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Trichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
1,1,3-Trichloro-2,2-dimethoxypropane has several applications in scientific research:
Biology: The compound is used in studies involving chlorinated organic compounds and their effects on biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,3-trichloro-2,2-dimethoxypropane involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The compound can also form intermediates such as carbocations or radicals, which participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2,2-dimethoxypropane: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
1,1,1-Trichloro-2,2-dimethoxypropane: This is a structural isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,2-Dimethoxypropane: The non-chlorinated parent compound used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: 1,1,3-Trichloro-2,2-dimethoxypropane is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and reduction reactions makes it valuable in various chemical processes.
Propriétés
Numéro CAS |
57858-33-0 |
|---|---|
Formule moléculaire |
C5H9Cl3O2 |
Poids moléculaire |
207.48 g/mol |
Nom IUPAC |
1,1,3-trichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H9Cl3O2/c1-9-5(3-6,10-2)4(7)8/h4H,3H2,1-2H3 |
Clé InChI |
XKXMAJOVTLUKHL-UHFFFAOYSA-N |
SMILES canonique |
COC(CCl)(C(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)

![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


